Cas no 1355201-66-9 (1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine)

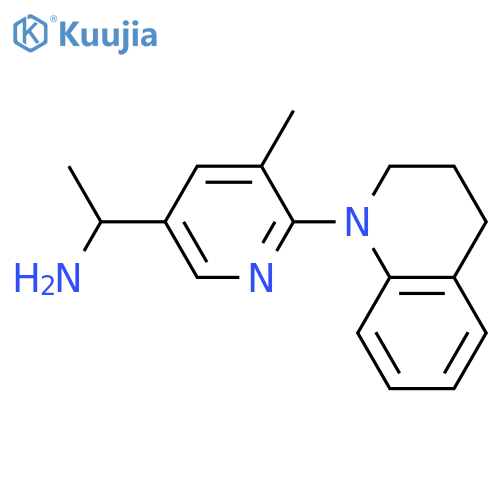

1355201-66-9 structure

商品名:1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine

CAS番号:1355201-66-9

MF:C17H21N3

メガワット:267.368743658066

CID:5060548

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine

- 1-[6-(3,4-Dihydro-2H-quinolin-1-yl)-5-methyl-pyridin-3-yl]-ethylamine

-

- インチ: 1S/C17H21N3/c1-12-10-15(13(2)18)11-19-17(12)20-9-5-7-14-6-3-4-8-16(14)20/h3-4,6,8,10-11,13H,5,7,9,18H2,1-2H3

- InChIKey: GANKOARQJAFJSE-UHFFFAOYSA-N

- ほほえんだ: N1(C2C(C)=CC(=CN=2)C(C)N)C2C=CC=CC=2CCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 319

- トポロジー分子極性表面積: 42.2

- 疎水性パラメータ計算基準値(XlogP): 2.9

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM259672-5g |

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine |

1355201-66-9 | 97% | 5g |

$1524 | 2021-08-18 | |

| Chemenu | CM259672-1g |

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine |

1355201-66-9 | 97% | 1g |

$*** | 2023-03-30 | |

| Chemenu | CM259672-10g |

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine |

1355201-66-9 | 97% | 10g |

$2010 | 2021-08-18 | |

| Chemenu | CM259672-1g |

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine |

1355201-66-9 | 97% | 1g |

$1122 | 2021-08-18 | |

| Ambeed | A290332-1g |

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine |

1355201-66-9 | 97% | 1g |

$1200.0 | 2024-04-24 |

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

1355201-66-9 (1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine) 関連製品

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1355201-66-9)1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine

清らかである:99%

はかる:1g

価格 ($):1080.0